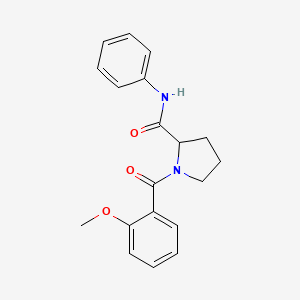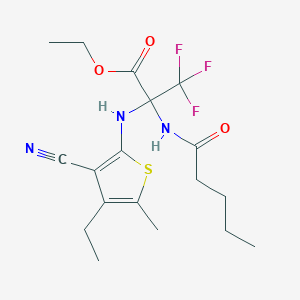![molecular formula C18H20N4O5S B6046291 N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6046291.png)
N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as NPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a wide range of applications in various fields of research.
Mécanisme D'action
NPPB inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. This decrease in chloride conductance can have various effects depending on the type of chloride channel and the cell type in which it is expressed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPPB depend on the type of chloride channel and the cell type in which it is expressed. In general, NPPB has been shown to inhibit chloride conductance, leading to a decrease in intracellular chloride concentration. This decrease in intracellular chloride concentration can have various effects such as depolarization of the membrane potential, inhibition of synaptic transmission, inhibition of muscle contraction, and inhibition of cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPPB in lab experiments is its potency and specificity for chloride channels. NPPB has been shown to be a potent inhibitor of chloride channels and has a high degree of specificity for these channels. This makes it a useful tool for studying the role of chloride channels in various cellular processes. However, one limitation of using NPPB in lab experiments is its potential toxicity. NPPB has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on NPPB. One direction is to study the effects of NPPB on different types of chloride channels and in different cell types. Another direction is to develop more potent and specific inhibitors of chloride channels based on the structure of NPPB. Additionally, the potential therapeutic applications of NPPB in various diseases such as epilepsy, cystic fibrosis, and cancer should be explored further.
Méthodes De Synthèse
NPPB can be synthesized using a simple two-step process. The first step involves the reaction of 2-nitrophenylpiperazine with p-toluenesulfonyl chloride to form the intermediate compound, N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl) p-toluenesulfonamide. The second step involves the reaction of the intermediate compound with acetic anhydride to form the final product, NPPB.
Applications De Recherche Scientifique
NPPB has been extensively studied in scientific research due to its ability to inhibit chloride channels. It has been shown to have a wide range of applications in various fields of research such as neuroscience, physiology, pharmacology, and cell biology. In neuroscience, NPPB has been used to study the role of chloride channels in synaptic transmission and plasticity. In physiology, NPPB has been used to study the role of chloride channels in muscle contraction and relaxation. In pharmacology, NPPB has been used to study the effects of chloride channel inhibitors on drug metabolism. In cell biology, NPPB has been used to study the role of chloride channels in cell proliferation and differentiation.
Propriétés
IUPAC Name |
N-[4-[4-(2-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-14(23)19-15-6-8-16(9-7-15)28(26,27)21-12-10-20(11-13-21)17-4-2-3-5-18(17)22(24)25/h2-9H,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBEUGIQCEZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(2-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-bromophenyl)-2-(ethylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6046208.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6046213.png)
![7-(3-methylbenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046217.png)

![3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6046231.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)
![4,7,7-trimethyl-3-oxo-N-[2-(2-thienyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6046242.png)
![1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6046249.png)
![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)
![3-chloro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-thiophenecarboxamide](/img/structure/B6046268.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)

![[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)